Fluorine‑Induced Potency Gain Relative to Non‑Fluorinated Quinoline‑Piperazine Analogues
The presence of a fluorine atom at the 6‑position of the quinoline ring is a well‑established driver of antibacterial potency. In a representative set of 4‑piperazinylquinoline‑3‑carbonitrile derivatives, the single most active compound (5k) achieved an MIC of 10 μM against S. aureus ATCC 25923; the fluorine substituent on the quinoline scaffold was critical for this activity [1]. While the target compound replaces the carbonitrile with a 2‑methyl‑linked piperazine‑carboxylate, the 6‑fluoroquinoline substructure is identical, allowing class‑level potency attribution. In contrast, non‑fluorinated quinoline‑piperazine hybrids in the same chemical space consistently show ≥ 2‑4‑fold higher MIC values against the same strain [1].
| Evidence Dimension | In vitro antibacterial MIC (S. aureus) |
|---|---|
| Target Compound Data | Not directly measured for the exact target compound; class‑representative 6‑fluoro‑4‑piperazinylquinoline‑3‑carbonitrile (5k) MIC = 10 μM (≈ 3.2 μg mL⁻¹, assuming MW ~ 320) [1] |
| Comparator Or Baseline | Non‑fluorinated 6,7‑dimethoxy‑4‑piperazinylquinoline‑3‑carbonitrile analogues MICs range from 30 to > 100 μM [1] |
| Quantified Difference | ≥ 3‑fold improvement attributed to fluorine substitution |
| Conditions | Broth microdilution; S. aureus ATCC 25923; 37 °C, 24 h incubation [1] |
Why This Matters
The 6‑fluoro substituent is the primary pharmacophoric element separating active from weakly active quinoline‑piperazine hybrids; procurement of a non‑fluorinated analogue will likely yield a ≥ 3‑fold higher MIC and compromise hit identification in antibacterial screens.
- [1] MDPI Molecules (2025), 30(1), 28. “Novel Antibacterial 4‑Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights.” DOI: 10.3390/molecules30010028. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC11720749/ View Source
